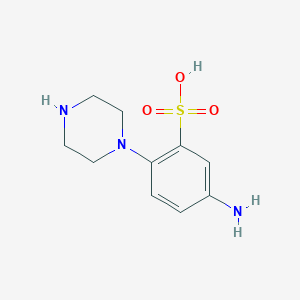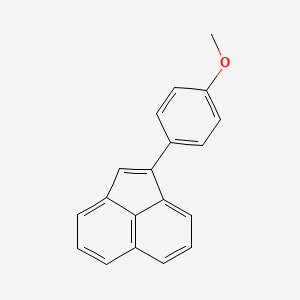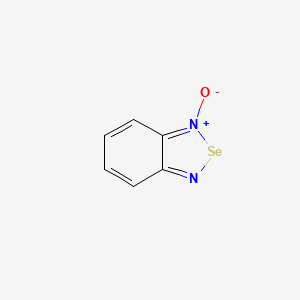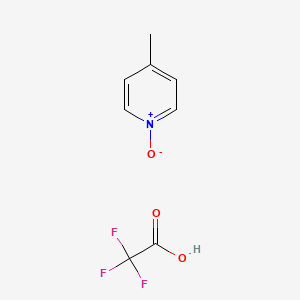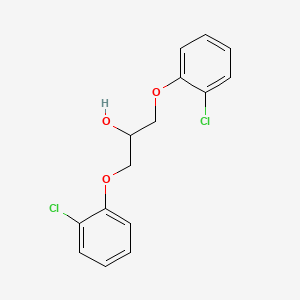
1,3-Bis(2-chlorophenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-chlorophenoxy)propan-2-ol is an organic compound with the molecular formula C15H14Cl2O3 It is a derivative of propanol, featuring two chlorophenoxy groups attached to the propan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(2-chlorophenoxy)propan-2-ol can be synthesized through the reaction of 2-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate epoxide, which subsequently reacts with another molecule of 2-chlorophenol to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis. The process would typically involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy groups can participate in nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the propan-2-ol moiety can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products include various substituted phenoxy derivatives.
Oxidation: Major products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Aplicaciones Científicas De Investigación
1,3-Bis(2-chlorophenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antileishmanial properties.
Medicine: Explored for its potential therapeutic effects against parasitic infections.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-chlorophenoxy)propan-2-ol involves its interaction with biological targets, leading to various biochemical effects. For instance, its antileishmanial activity is attributed to its ability to interfere with the metabolic pathways of the Leishmania parasite, reducing its viability and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve disruption of cellular processes essential for parasite survival.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: A similar compound with methoxy groups instead of chloro groups, used as a pharmaceutical impurity standard.
1,3-Bis(allyloxy)-2-propanol: Another related compound with allyloxy groups, used in organic synthesis.
Uniqueness
1,3-Bis(2-chlorophenoxy)propan-2-ol is unique due to the presence of chlorophenoxy groups, which impart distinct chemical reactivity and potential biological activity. The chloro substituents enhance its ability to participate in various chemical reactions and may contribute to its biological efficacy against certain pathogens .
Propiedades
Número CAS |
57641-50-6 |
|---|---|
Fórmula molecular |
C15H14Cl2O3 |
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
1,3-bis(2-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H14Cl2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10H2 |
Clave InChI |
XELWKDNRDKLWSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC(COC2=CC=CC=C2Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


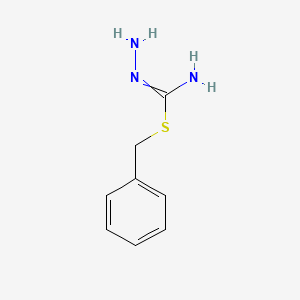
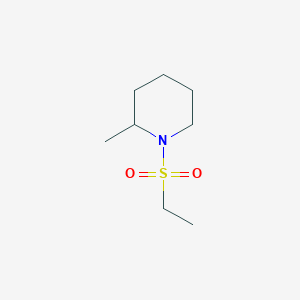
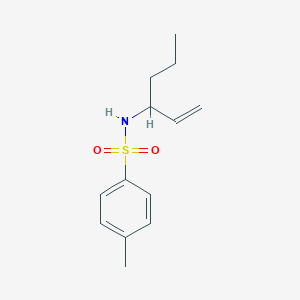
![1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14628846.png)
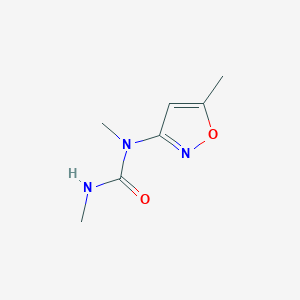
![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)

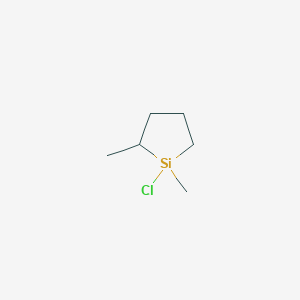
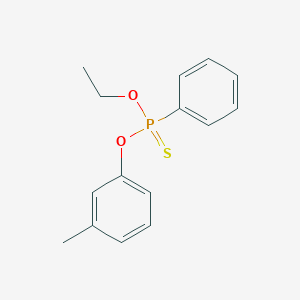
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
